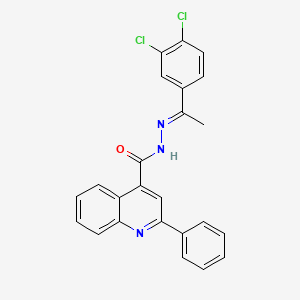
N'-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring, a phenyl group, and a hydrazide moiety, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation of 3,4-dichloroacetophenone with 2-phenyl-4-quinolinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline or phenyl derivatives.
Applications De Recherche Scientifique
N’-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of N’-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(1-(3,4-Dichlorophenyl)ethylidene)isonicotinohydrazide
- N’-(1-(3,4-Dichlorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide
Uniqueness
N’-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide stands out due to its unique combination of a quinoline ring and a hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C24H17Cl2N3O |
|---|---|
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H17Cl2N3O/c1-15(17-11-12-20(25)21(26)13-17)28-29-24(30)19-14-23(16-7-3-2-4-8-16)27-22-10-6-5-9-18(19)22/h2-14H,1H3,(H,29,30)/b28-15+ |
Clé InChI |
OBPKTLIAOZHVSA-RWPZCVJISA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



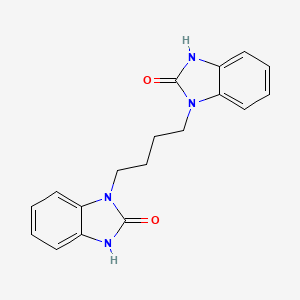
![(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15086961.png)
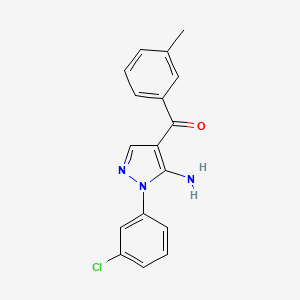
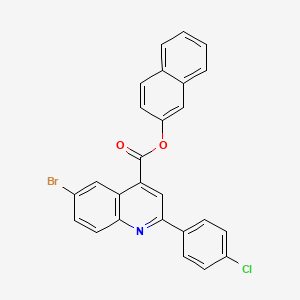
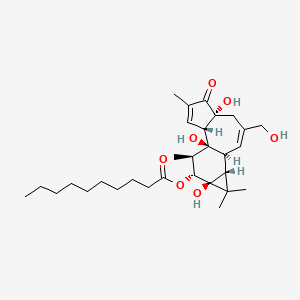
![1-((5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B15086999.png)
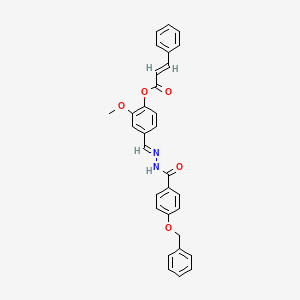
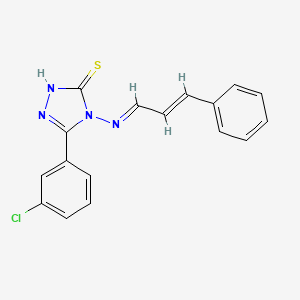
![ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15087016.png)
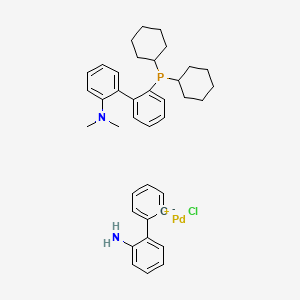
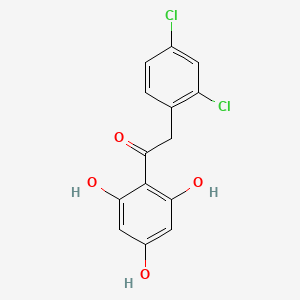
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15087045.png)
![1-(4-chlorobenzyl)-N-isopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15087058.png)
